Gossypitrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBFJXIWFCIMW-ZGNDCXKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197630 | |
| Record name | Grossypitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-34-9 | |
| Record name | Gossypitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossypitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grossypitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSSYPITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LXS0AQR7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gossypitrin: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypitrin, a flavonoid glycoside, has garnered significant scientific interest due to its wide range of bioactive properties, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound. It summarizes quantitative data on its occurrence, details experimental protocols for its extraction, isolation, and quantification, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural compound.
Introduction to this compound
This compound (gossypetin-7-O-glucoside) is a flavonoid that belongs to the flavonol subclass. It is a glycoside of gossypetin (B1671993), meaning it is composed of the aglycone gossypetin and a glucose molecule. First isolated from the flowers of Gossypium herbaceum in 1916, this compound has since been identified in a variety of plant species[1]. Its chemical structure, featuring multiple hydroxyl groups, contributes to its potent biological activities. The growing body of research on this compound underscores its potential as a lead compound for the development of new therapeutic agents.
Botanical Distribution and Natural Sources
This compound is distributed across a range of plant families, with a notable presence in the Malvaceae and Equisetaceae families. The primary botanical sources are detailed below.
Major Plant Sources
The following plants have been identified as significant natural sources of this compound:
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Gossypium species (Cotton): this compound was first discovered in Gossypium herbaceum and has also been reported in the flower petals and anthers of Gossypium hirsutum[1][2][3].
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Hibiscus species: Several species of Hibiscus are known to contain this compound. It is present in the flowers of Hibiscus sabdariffa (Roselle) and Hibiscus tiliaceus[1].
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Talipariti elatum (Blue Mahoe): Previously classified as Hibiscus elatus, this tree is a prominent source of this compound, particularly in its flowers. It is widely distributed in Cuba and Jamaica[1][4][5].
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Equisetum species (Horsetail): Various species of Equisetum have been found to contain this compound[1][6].
-
Papaver nudicaule (Iceland Poppy): The yellow petals of this poppy species are a known source of this compound[1][6].
-
Drosera peltata (Shield Sundew): This carnivorous plant, found in India and Southeast Asia, also contains this compound[1].
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time. While comprehensive comparative studies are limited, the following table summarizes available quantitative data and notable yields from extraction.
| Plant Species | Plant Part | Reported Yield/Concentration | Reference |
| Talipariti elatum | Petals | Yield after first crystallization: 2.5% | [7] |
| Talipariti elatum | Petals | Yield after second purification: 0.1% | [7] |
| Hibiscus sabdariffa | Dried Calyces | Total Phenolic Content (as Gallic Acid Equivalents): 24.36 to 44.43 mg/100 g | [8] |
| Talipariti elatum | Dried Flower | Total Phenolic Content (as Gallic Acid Equivalents): 163 ± 5 mg/g | [7] |
Note: Total phenolic content is an indicator of the total amount of phenolic compounds, including flavonoids like this compound, but is not a direct measure of this compound concentration.
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, as cited in the scientific literature.
Extraction of this compound from Talipariti elatum Petals
This protocol is based on the Soxhlet extraction method.
Materials:
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Crushed petals of Talipariti elatum
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1,2-dimethoxyethane (B42094) or 95% Ethanol
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Soxhlet apparatus
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Rotary evaporator
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Filter paper (porosity 3)
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Refrigerator
Procedure:
-
Place 80 g of crushed petals into the thimble of the Soxhlet apparatus.
-
Add 1.2 liters of 1,2-dimethoxyethane or 95% Ethanol to the distillation flask.
-
After extraction, concentrate the resulting extract to a volume of approximately 50 ml using a rotary evaporator.
-
Store the concentrated extract at 4°C to facilitate crystallization.
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After 24 hours, a precipitate will form. Collect the precipitate by filtration using a filter with porosity 3.
-
Dry the collected precipitate in the dark at room temperature[8].
Purification of this compound
Recrystallization is a common method for purifying the crude extract.
Materials:
-
Crude this compound precipitate
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1,2-dimethoxyethane
-
Heating apparatus
-
Refrigerator
-
Porous glass filter (porosity 3)
-
Hair dryer
Procedure:
-
Dissolve the dry crude extract in 35 mL of 1,2-dimethoxyethane at its boiling temperature (85°C).
-
Allow the solution to cool and then place it at 4°C.
-
After a few hours, the characteristic green-yellow precipitate of this compound will appear.
-
Filter the precipitate using a porous glass filter (porosity 3).
-
Dry the purified precipitate with a hair dryer and store it in the dark at room temperature[8].
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the quantification of flavonoids like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase is a mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. For example, an isocratic mobile phase of acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid has been used[9].
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: this compound shows maximum absorption at approximately 382 nm[1].
-
Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the extracted and purified sample in the mobile phase, filter through a 0.20 μm filter, and inject into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Signaling Pathways and Mechanisms of Action
This compound and its aglycone, gossypetin, exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved in its antioxidant, anti-inflammatory, and anticancer activities.
General Antioxidant and Anti-inflammatory Signaling
This compound's antioxidant and anti-inflammatory effects are often linked to its ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways such as NF-κB and MAPK.
Caption: this compound's antioxidant and anti-inflammatory mechanism.
Neuroprotective Signaling Pathway
The neuroprotective effects of this compound are partly attributed to its ability to counteract iron-induced oxidative stress and mitochondrial dysfunction.
Caption: Neuroprotective mechanism of this compound against iron-induced damage.
Anticancer Signaling Pathway
Gossypetin, the aglycone of this compound, has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating pathways such as PI3K/Akt and MAPK/ERK.
Caption: Anticancer signaling pathways modulated by gossypetin.
Experimental Workflow
The following diagram illustrates a general workflow for the research and development of this compound as a potential therapeutic agent.
Caption: General workflow for this compound research and development.
Conclusion
This compound is a flavonoid with significant therapeutic potential, found in a variety of plant species. This guide has provided a comprehensive overview of its natural sources, botanical distribution, and methods for its study. The detailed experimental protocols and visualization of key signaling pathways offer a valuable resource for researchers aiming to further explore the pharmacological properties of this compound. Continued investigation into its mechanisms of action and efficacy in preclinical and clinical models is warranted to fully realize its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-prostate cancer potential of gossypetin via inducing apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids: antioxidants or signalling molecules? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gossypetin Alleviates DSS-induced Colitis by Regulating COX2 and ROS-JNK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, A Naturally Occurring Flavonoid, Attenuates Iron-Induced Neuronal and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
